Cas no 1695504-66-5 (4-tert-butyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid)

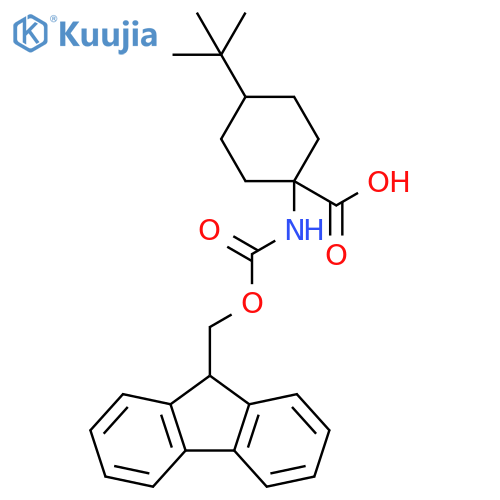

1695504-66-5 structure

商品名:4-tert-butyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid

CAS番号:1695504-66-5

MF:C26H31NO4

メガワット:421.528647661209

MDL:MFCD31559677

CID:5171387

PubChem ID:21350526

4-tert-butyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Cyclohexanecarboxylic acid, 4-(1,1-dimethylethyl)-1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-

- 4-tert-butyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid

-

- MDL: MFCD31559677

- インチ: 1S/C26H31NO4/c1-25(2,3)17-12-14-26(15-13-17,23(28)29)27-24(30)31-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,27,30)(H,28,29)

- InChIKey: AFFMYJVNULNSRY-UHFFFAOYSA-N

- ほほえんだ: C1(NC(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)(C(O)=O)CCC(C(C)(C)C)CC1

4-tert-butyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-81180-2.5g |

4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid |

1695504-66-5 | 95.0% | 2.5g |

$2379.0 | 2025-02-21 | |

| Enamine | EN300-81180-1g |

4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid |

1695504-66-5 | 90% | 1g |

$1214.0 | 2023-09-02 | |

| Enamine | EN300-81180-10g |

4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid |

1695504-66-5 | 90% | 10g |

$5221.0 | 2023-09-02 | |

| Enamine | EN300-81180-0.5g |

4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid |

1695504-66-5 | 95.0% | 0.5g |

$947.0 | 2025-02-21 | |

| Enamine | EN300-81180-0.1g |

4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid |

1695504-66-5 | 95.0% | 0.1g |

$420.0 | 2025-02-21 | |

| Enamine | EN300-81180-5.0g |

4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid |

1695504-66-5 | 95.0% | 5.0g |

$3520.0 | 2025-02-21 | |

| Enamine | EN300-81180-0.25g |

4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid |

1695504-66-5 | 95.0% | 0.25g |

$601.0 | 2025-02-21 | |

| Enamine | EN300-81180-1.0g |

4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid |

1695504-66-5 | 95.0% | 1.0g |

$1214.0 | 2025-02-21 | |

| Enamine | EN300-81180-10.0g |

4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid |

1695504-66-5 | 95.0% | 10.0g |

$5221.0 | 2025-02-21 | |

| Enamine | EN300-81180-0.05g |

4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid |

1695504-66-5 | 95.0% | 0.05g |

$282.0 | 2025-02-21 |

4-tert-butyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid 関連文献

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

1695504-66-5 (4-tert-butyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid) 関連製品

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量